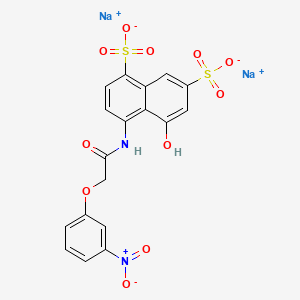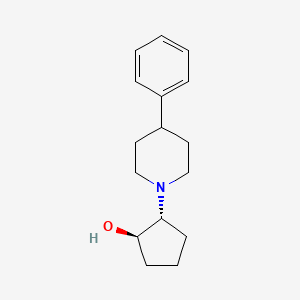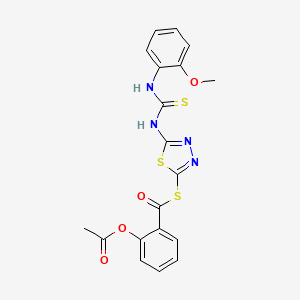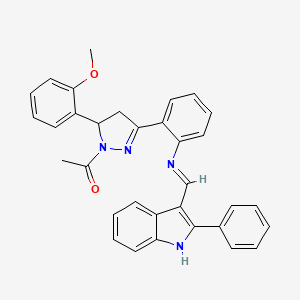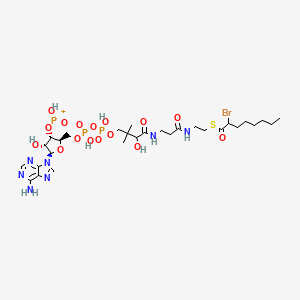
Bromooctanoyl-coa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromooctanoyl-coenzyme A is a compound that plays a significant role in the inhibition of fatty acid oxidation. It is formed enzymatically from bromooctanoate and is known to inhibit enzymes involved in the β-oxidation pathway, particularly 3-ketothiolase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromooctanoyl-coenzyme A can be synthesized by reacting bromooctanoyl chloride with coenzyme A in an aqueous solution. The reaction typically involves adding a small excess of bromooctanoyl chloride to coenzyme A dissolved in water .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Bromooctanoyl-coenzyme A undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by acyl-CoA dehydrogenase.
Substitution: It can act as a pseudo-substrate for general acyl-CoA dehydrogenase.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include 2-bromo-3-ketooctanoyl-coenzyme A and other β-oxidation intermediates .
Applications De Recherche Scientifique
Bromooctanoyl-coenzyme A has several scientific research applications:
Mécanisme D'action
Bromooctanoyl-coenzyme A exerts its effects by inhibiting enzymes involved in the β-oxidation pathway, particularly 3-ketothiolase. The inhibition occurs through the formation of 2-bromo-3-ketooctanoyl-coenzyme A, which acts as a competitive inhibitor . This inhibition leads to the accumulation of fatty acid intermediates and disrupts normal fatty acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoyl-coenzyme A: A similar compound involved in fatty acid metabolism.
Malonyl-coenzyme A: Another coenzyme A derivative involved in fatty acid biosynthesis.
Uniqueness
Bromooctanoyl-coenzyme A is unique due to its ability to inhibit specific enzymes in the β-oxidation pathway, making it a valuable tool for studying fatty acid metabolism and enzyme inhibition .
Propriétés
Numéro CAS |
71605-35-1 |
|---|---|
Formule moléculaire |
C29H48BrN7O16P3S+ |
Poids moléculaire |
955.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[4-[[3-[2-(2-bromooctanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C29H47BrN7O16P3S/c1-4-5-6-7-8-17(30)28(42)57-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-50-56(47,48)53-55(45,46)49-13-18-22(52-54(43)44)21(39)27(51-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H6-,31,32,33,34,35,38,41,43,44,45,46,47,48)/p+1/t17?,18-,21-,22-,23?,27-/m1/s1 |
Clé InChI |
CZOOUEOJLVSRBF-JJEGEXJSSA-O |
SMILES isomérique |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[P+](=O)O)O)Br |
SMILES canonique |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O[P+](=O)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


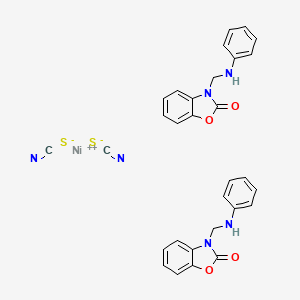
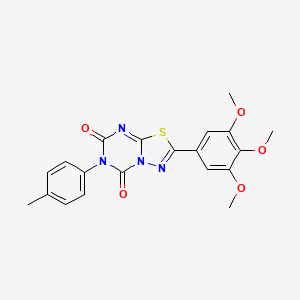

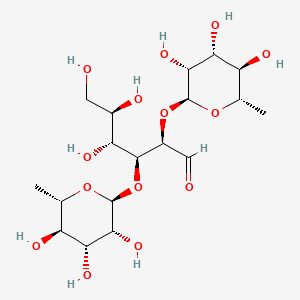
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
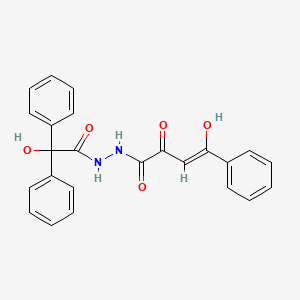

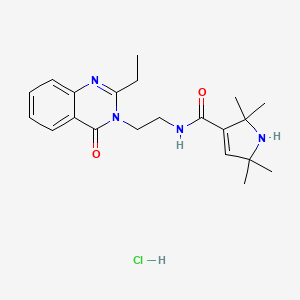
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
